AmpC β-Lactamase Inhibition
(3-Formylthiophen-2-yl)boronic acid demonstrates measurable inhibitory activity against the AmpC β-lactamase enzyme. In a direct comparison, it shows an inhibition constant (Ki) of 3.8 ± 1.4 μM . This activity is lower than the most potent inhibitor in the same study, benzo[b]thiophene-2-boronic acid (Ki = 27 nM), but provides a useful activity baseline for structure-activity relationship (SAR) studies [1]. In contrast, simpler thiophene boronic acids like 2- or 3-thiopheneboronic acid are not typically reported as AmpC inhibitors, highlighting the importance of the specific substitution pattern.
| Evidence Dimension | AmpC β-Lactamase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 3.8 ± 1.4 μM |
| Comparator Or Baseline | Benzo[b]thiophene-2-boronic acid: Ki = 27 nM; 2-/3-Thiopheneboronic acid: Not a known AmpC inhibitor |
| Quantified Difference | ~140-fold lower affinity compared to the most potent analog; lacks inhibitory activity of simpler thiophene boronic acids |
| Conditions | E. coli AmpC β-lactamase inhibition assay |
Why This Matters
This specific inhibitory activity provides a unique biological application not found with simpler thiophene boronic acids, making it a specialized tool for medicinal chemistry research.
- [1] Weston, G. S.; Blázquez, J.; Baquero, F.; Shoichet, B. K. Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase. J. Med. Chem. 1998, 41, 4577-4586. View Source
